2-(4-Aminophenoxy)-1-morpholinoethanone
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives can be achieved through various routes, including reactions involving 4-aminophenylalkanoic acids and 2-substituted morpholine derivatives, although these methods have shown limited success in yielding compounds with notable anti-inflammatory activity (Picciola et al., 1981). Another approach involves the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of certain anticoagulants, through nitration, N-arylation, acylation, cyclization, and reduction, with yields ranging from 32% to 47% (Luo Lingyan et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, coordination chemistry studies involving related heterocyclic compounds have provided insights into their complex formation and molecular geometry (Kil Sik Min et al., 2004). These studies often reveal intricate details about the electronic and spatial arrangement, influencing the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives are diverse, including its role in the synthesis of novel polymers and materials with unique adsorption properties (Ritter & Rodewald, 1986). The compound's functional groups allow for various chemical transformations, including amination reactions that have been successfully applied in the development of new quinoline derivatives with promising photophysical and biomolecular binding properties (Bonacorso et al., 2018).
Scientific Research Applications
Beta-Adrenoceptor Stimulant Properties
2-(4-Aminophenoxy)-1-morpholinoethanone and its derivatives have been explored for their potential as beta-adrenoceptor stimulants. In research conducted by Barlow, Main, and Snow (1981), compounds similar to 2-(4-Aminophenoxy)-1-morpholinoethanone were tested on the heart and circulation of dogs. These compounds demonstrated significant selectivity for the heart relative to blood vessels, with some acting as potent full agonists. This study highlighted the potential use of such compounds in cardiac stimulation (Barlow, Main, & Snow, 1981).
Potential Anti-inflammatory Activity
Picciola et al. (1981) explored derivatives of 4-aminophenylalkanoic acids, where the amino groups are part of a morpholinone or a 2-morpholine ring, for their analgesic and anti-inflammatory activity. Although their pharmacological evaluation did not yield significant results, this research provides insights into the potential application of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives in the field of anti-inflammatory drugs (Picciola, Ravenna, Carenini, Manzardo, & Gentili, 1981).
Synthesis and Photochemical Behaviour
The synthesis and photochemical behavior of 2-Amino-1,3-Cyclohexadienes, which are closely related to 2-(4-Aminophenoxy)-1-morpholinoethanone, were studied by Kilger and Margaretha (1983). They investigated the irradiation of these compounds and their conversion into various products, offering valuable information for chemical synthesis and photoreactive properties of related compounds (Kilger & Margaretha, 1983).
Inhibition of Src Kinase Activity
Boschelli et al. (2001) conducted research on 4-phenylamino-3-quinolinecarbonitriles, which are structurally similar to 2-(4-Aminophenoxy)-1-morpholinoethanone, for their ability to inhibit Src kinase activity. This study is significant for understanding the potential use of such compounds in cancer therapy, as Src kinase is often implicated in cancer progression (Boschelli et al., 2001).
Diastereo- and Enantioselective Additions
Phillips, Reynolds, and Scheidt (2008) explored the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones. This study is relevant for the development of morpholinone heterocycles, which are structurally related to 2-(4-Aminophenoxy)-1-morpholinoethanone, and their potential applications in producing γ-hydroxy amino esters (Phillips, Reynolds, & Scheidt, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Future Directions
This could involve potential applications for the compound, areas for further research, or improvements to its synthesis.
For a specific compound, these analyses would require laboratory experiments and are beyond my capabilities as an AI. However, I can help find and interpret research articles on these topics. If you have a different compound or a more specific question about one of these areas, feel free to ask!
properties
IUPAC Name |
2-(4-aminophenoxy)-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXAEWROXXXTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350655 | |
Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenoxy)-1-morpholinoethanone | |
CAS RN |
76870-09-2 | |
Record name | 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76870-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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